

# Spectroscopic data (NMR, IR) for N-Ethyl 3-bromo-4-methylbenzenesulfonamide

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## Compound of Interest

Compound Name:	<i>N-Ethyl 3-bromo-4-methylbenzenesulfonamide</i>
Cat. No.:	B1588307

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A Technical Guide for the Spectroscopic Characterization of **N-Ethyl 3-bromo-4-methylbenzenesulfonamide**

## Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for the novel compound, **N-Ethyl 3-bromo-4-methylbenzenesulfonamide**. In the absence of published experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, alongside empirical data from structurally analogous compounds, to construct a scientifically rigorous and predictive spectroscopic profile. The methodologies, theoretical underpinnings, and predicted data presented herein are designed to serve as a foundational resource for researchers in synthetic chemistry, materials science, and drug development who may be engaged in the synthesis or characterization of this or related benzenesulfonamide derivatives. This guide includes detailed protocols for synthesis and spectroscopic analysis, in-depth interpretation of the predicted spectra, and supporting visualizations to facilitate a thorough understanding of the molecule's structural features.

## Introduction and Rationale

Benzenesulfonamides are a cornerstone class of compounds in medicinal chemistry and chemical synthesis, renowned for their diverse biological activities, including antibacterial, carbonic anhydrase inhibitory, and anticancer properties<sup>[1][2][3]</sup>. The precise substitution

pattern on the aromatic ring and the nature of the N-substituent are critical determinants of a derivative's physicochemical properties and biological function. **N-Ethyl 3-bromo-4-methylbenzenesulfonamide** represents a specific, yet uncharacterized, member of this family. Its structure combines a bulky bromine atom, an electron-donating methyl group, and an N-ethyl group, creating a unique electronic and steric profile.

Accurate spectroscopic characterization is paramount for the unambiguous identification and quality control of such novel chemical entities. This guide addresses the current information gap by providing a detailed, predicted spectroscopic profile. The causality behind experimental choices and data interpretation is explained, ensuring that the presented protocols and analyses are self-validating and grounded in established scientific principles.

## Proposed Synthetic Pathway

The most direct and reliable method for the synthesis of **N-Ethyl 3-bromo-4-methylbenzenesulfonamide** is the nucleophilic substitution reaction between 3-bromo-4-methylbenzenesulfonyl chloride and ethylamine. This reaction is a standard procedure for the formation of sulfonamides and is expected to proceed with high yield under mild conditions.

## Experimental Protocol: Synthesis of N-Ethyl 3-bromo-4-methylbenzenesulfonamide

### Materials:

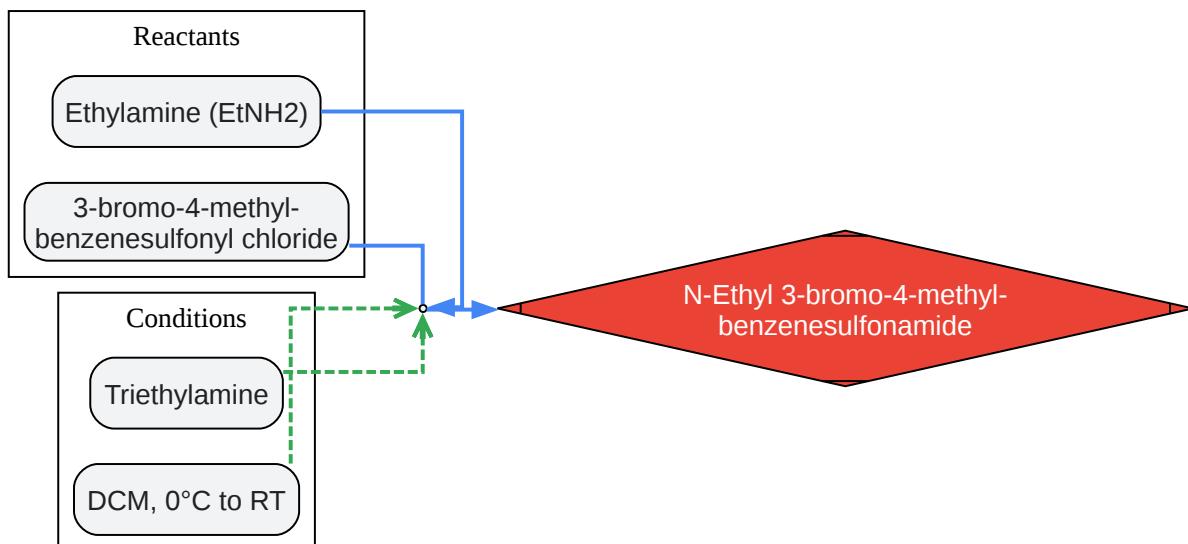
- 3-bromo-4-methylbenzenesulfonyl chloride (CAS 72256-93-0)[4][5][6][7]
- Ethylamine (2.0 M solution in THF or as a 70% aqueous solution)
- Dichloromethane (DCM), anhydrous
- Triethylamine ( $\text{Et}_3\text{N}$ ) or Pyridine
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated  $\text{NaCl}$  solution)

- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromo-4-methylbenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (approx. 10 mL per gram of sulfonyl chloride). Cool the solution to 0 °C using an ice bath.
- Amine Addition: In a separate flask, prepare a solution of ethylamine (1.2 eq) and triethylamine (1.5 eq) in a small amount of DCM. The triethylamine acts as a base to quench the HCl byproduct.
- Reaction: Add the ethylamine/triethylamine solution dropwise to the stirred, cooled solution of the sulfonyl chloride over 15-20 minutes.
- Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting sulfonyl chloride.
- Work-up:
  - Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.
  - Separate the layers and wash the organic layer sequentially with 1 M HCl, water, saturated  $\text{NaHCO}_3$  solution, and finally brine.
  - Dry the organic layer over anhydrous  $\text{MgSO}_4$ .
- Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel.

## Synthetic Workflow

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Caption: Proposed synthesis of the target compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted <sup>1</sup>H and <sup>13</sup>C NMR spectra are based on established substituent effects and data from analogous compounds such as N-ethylbenzenesulfonamide[8] and N-ethyl-4-methylbenzenesulfonamide[9][10].

### Predicted <sup>1</sup>H NMR Data

The aromatic region of the <sup>1</sup>H NMR spectrum is particularly informative for determining the substitution pattern of the benzene ring[11][12]. For a 1,2,4-trisubstituted ring as in the target molecule, three distinct aromatic proton signals are expected.

Experimental Protocol: <sup>1</sup>H NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ) or dimethyl sulfoxide- $d_6$  ( $\text{DMSO-d}_6$ ).
- Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
- Parameters: Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
- Referencing: The chemical shifts are referenced to the residual solvent peak ( $\text{CDCl}_3$ :  $\delta$  7.26 ppm;  $\text{DMSO-d}_6$ :  $\delta$  2.50 ppm) or tetramethylsilane (TMS) at  $\delta$  0.00 ppm.

Table 1: Predicted  $^1\text{H}$  NMR Data (400 MHz,  $\text{CDCl}_3$ )

Proton Label	Predicted $\delta$ (ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
H-a	~7.85	d	$J \approx 2.0$	Aromatic (ortho to $-\text{SO}_2\text{NHR}$ )
H-b	~7.55	dd	$J \approx 8.4, 2.0$	Aromatic (ortho to $-\text{Br}$ )
H-c	~7.30	d	$J \approx 8.4$	Aromatic (ortho to $-\text{CH}_3$ )
H-d (NH)	~4.80	t	$J \approx 5.8$	Sulfonamide N-H
H-e ( $\text{CH}_2$ )	~3.10	q	$J \approx 7.2$	$\text{N-CH}_2\text{-CH}_3$
H-f ( $\text{CH}_3$ )	~2.45	s	-	$\text{Ar-CH}_3$
H-g ( $\text{CH}_3$ )	~1.15	t	$J \approx 7.2$	$\text{N-CH}_2\text{-CH}_3$

## Analysis and Interpretation:

- Aromatic Protons (H-a, H-b, H-c):
  - H-a: This proton is ortho to the strongly electron-withdrawing sulfonyl group, causing the most significant downfield shift[13]. It appears as a doublet due to coupling with H-b.

- H-b: This proton is ortho to the bromine atom and meta to the sulfonyl group. It will be split into a doublet of doublets by H-a (meta-coupling, small J) and H-c (ortho-coupling, large J).
- H-c: This proton is ortho to the electron-donating methyl group, resulting in an upfield shift relative to the other aromatic protons. It shows a doublet from coupling to H-b.
- Sulfonamide Proton (H-d): The N-H proton signal is typically broad and its chemical shift is concentration and solvent-dependent. It is expected to be a triplet due to coupling with the adjacent CH<sub>2</sub> group.
- Ethyl Group (H-e, H-g): The N-ethyl group will present a classic ethyl pattern: a quartet for the CH<sub>2</sub> protons (H-e) coupled to the three CH<sub>3</sub> protons, and a triplet for the CH<sub>3</sub> protons (H-g) coupled to the two CH<sub>2</sub> protons.
- Methyl Group (H-f): The aromatic methyl group will appear as a sharp singlet as it has no adjacent protons to couple with.

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Caption: Structure of **N-Ethyl 3-bromo-4-methylbenzenesulfonamide**.

## Predicted <sup>13</sup>C NMR Data

<sup>13</sup>C NMR spectroscopy provides information about the carbon skeleton of the molecule. Chemical shifts are highly sensitive to the electronic environment of each carbon atom. Prediction can be performed using computational tools or by analyzing substituent effects[14] [15][16][17][18].

Experimental Protocol: <sup>13</sup>C NMR Spectroscopy

- Sample Preparation: Use the same sample prepared for <sup>1</sup>H NMR.

- Instrumentation: Acquire the spectrum on a 400 MHz (or higher) spectrometer, observing at the corresponding  $^{13}\text{C}$  frequency (e.g., 100 MHz).
- Parameters: A standard proton-decoupled sequence (e.g., zgpg30) is used to produce a spectrum with singlet peaks for each unique carbon. A sufficient number of scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds are required due to the low natural abundance of  $^{13}\text{C}$ .

Table 2: Predicted  $^{13}\text{C}$  NMR Data (100 MHz,  $\text{CDCl}_3$ )

Carbon Label	Predicted $\delta$ (ppm)	Assignment
C1	~140.0	C-SO <sub>2</sub>
C2	~135.5	C-Br
C3	~132.0	C-H
C4	~128.5	C-H
C5	~144.0	C-CH <sub>3</sub>
C6	~122.0	C-H
C7	~40.0	N-CH <sub>2</sub>
C8	~22.0	Ar-CH <sub>3</sub>
C9	~15.0	N-CH <sub>2</sub> -CH <sub>3</sub>

#### Analysis and Interpretation:

- Aromatic Carbons (C1-C6): The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbons directly attached to the sulfonyl group (C1) and the methyl group (C5) are expected to be significantly downfield. The carbon bearing the bromine (C2) will also be downfield, while the remaining CH carbons will appear in the typical aromatic region (~120-135 ppm).
- Aliphatic Carbons (C7-C9): The N-CH<sub>2</sub> carbon (C7) is expected around 40 ppm. The aromatic methyl (C8) will be around 22 ppm, and the terminal ethyl CH<sub>3</sub> (C9) will be the most

upfield signal, around 15 ppm.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).

### Experimental Protocol: IR Spectroscopy

- Sample Preparation:
  - Solid: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.
  - ATR: Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly on the crystal.
- Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
- Parameters: Typically, the spectrum is recorded from  $4000\text{ cm}^{-1}$  to  $400\text{ cm}^{-1}$ . An average of 16-32 scans is usually sufficient.

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibration Mode	Functional Group
~3250	Medium	N-H Stretch	Sulfonamide (N-H)
3100-3000	Medium-Weak	C-H Stretch	Aromatic C-H
2980-2850	Medium-Weak	C-H Stretch	Aliphatic C-H (Ethyl, Methyl)
~1600, ~1475	Medium-Weak	C=C Stretch	Aromatic Ring
~1330	Strong	Asymmetric S=O Stretch	Sulfonyl (SO <sub>2</sub> )
~1160	Strong	Symmetric S=O Stretch	Sulfonyl (SO <sub>2</sub> )
~900	Medium	S-N Stretch	Sulfonamide (S-N)

**Analysis and Interpretation:** The IR spectrum will be dominated by the characteristic strong absorptions of the sulfonyl group.

- **S=O Stretching:** Two strong bands are the hallmark of a sulfonamide: the asymmetric stretch around 1330 cm<sup>-1</sup> and the symmetric stretch around 1160 cm<sup>-1</sup>[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#).
- **N-H Stretch:** A medium intensity band around 3250 cm<sup>-1</sup> is expected for the N-H bond of the secondary sulfonamide.
- **C-H Stretches:** Aromatic C-H stretching vibrations will appear above 3000 cm<sup>-1</sup>, while aliphatic C-H stretches from the ethyl and methyl groups will be just below 3000 cm<sup>-1</sup>.
- **Aromatic C=C Stretches:** Bands of medium to weak intensity in the 1600-1450 cm<sup>-1</sup> region confirm the presence of the benzene ring.

## Conclusion

This guide provides a detailed, predictive spectroscopic framework for the characterization of **N-Ethyl 3-bromo-4-methylbenzenesulfonamide**. The predicted <sup>1</sup>H NMR, <sup>13</sup>C NMR, and IR data, derived from fundamental principles and analysis of structural analogs, offer a robust

baseline for researchers to confirm the identity and purity of this compound upon its synthesis. The provided experimental protocols are designed to be directly applicable in a standard synthetic chemistry laboratory, ensuring that this document serves as a practical and authoritative resource for the scientific community.

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